BenchChemオンラインストアへようこそ!

5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

Chemical purity Quality control Procurement specification

5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine is a 2-amino-1,3,4-oxadiazole derivative bearing a 2,4-dimethylbenzyl substituent at the 5-position. This heterocyclic scaffold is recognized in medicinal chemistry for its diverse biological activities, including antimicrobial and anticancer properties.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1105194-04-4
Cat. No. B1517362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
CAS1105194-04-4
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC2=NN=C(O2)N)C
InChIInChI=1S/C11H13N3O/c1-7-3-4-9(8(2)5-7)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14)
InChIKeyWPCJKMAJFLLZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1105194-04-4) – Core Identity and Compound-Class Context for Procurement Decisions


5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine is a 2-amino-1,3,4-oxadiazole derivative bearing a 2,4-dimethylbenzyl substituent at the 5-position . This heterocyclic scaffold is recognized in medicinal chemistry for its diverse biological activities, including antimicrobial and anticancer properties [1]. The compound is supplied as a research-grade building block with a molecular formula of C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol, and is primarily used in early-stage drug discovery and chemical biology programs .

5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine: Why Simple Benzyl or Mono-Methyl Analogs Cannot Be Assumed Equivalent


Within the 5-benzyl-1,3,4-oxadiazol-2-amine series, the position and number of methyl substituents on the benzyl ring critically govern lipophilicity, metabolic stability, and target-binding affinity [1]. A generic substitution of the 2,4-dimethylbenzyl moiety with an unsubstituted benzyl or a 4-methylbenzyl analogue alters the electron density and steric profile of the molecule, which can lead to divergent pharmacokinetic and pharmacodynamic outcomes. Consequently, procurement decisions based solely on scaffold similarity, without considering the specific substitution pattern, risk selecting a compound with substantially different biological performance [1].

Quantitative Differentiation of 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine Against Closest Structural Analogs


Purity Profile: 5-(2,4-Dimethylbenzyl) Derivative vs. 3,4-Dimethylbenzyl Isomer

Commercially supplied 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1105194-04-4) is listed at 95.0% purity , whereas the regioisomeric 5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1177283-43-0) is available at 97% purity from multiple vendors . This 2% purity gap may impact reaction stoichiometry calculations and final product yields in multi-step syntheses, making the choice of isomer an important procurement consideration.

Chemical purity Quality control Procurement specification

Predicted Lipophilicity: 2,4-Dimethylbenzyl Substitution Elevates clogP Relative to Unsubstituted Benzyl

The 2,4-dimethylbenzyl group introduces two additional methyl units relative to the unsubstituted 5-benzyl-1,3,4-oxadiazol-2-amine (CAS 31803-00-6), increasing the calculated partition coefficient by approximately 0.8–1.0 log units based on fragment-based prediction methods (class-level inference for 1,3,4-oxadiazole series) [1]. This lipophilicity shift can influence membrane permeability and non-specific protein binding in biological assays.

Lipophilicity clogP Drug-likeness

Hazard Classification: 5-(2,4-Dimethylbenzyl) Derivative Carries Acute Oral Toxicity and Irritation Warnings

According to its safety data sheet, 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In contrast, the 5-(4-methylbenzyl) analog (CAS 1094423-79-6) is listed by Sigma-Aldrich only under combustible solid classification (H228) without the same acute toxicity warnings, suggesting a meaningful difference in handling requirements .

Safety Handling GHS classification

Price per Milligram: 2,4-Dimethylbenzyl Derivative Carries a Premium Over the Unsubstituted Benzyl Analog

The 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine is priced at approximately £1.51/mg (250 mg unit) through Fluorochem . The unsubstituted 5-benzyl-1,3,4-oxadiazol-2-amine (CAS 31803-00-6) is available at approximately £0.30/mg from BOC Sciences . This ~5-fold cost premium reflects higher synthetic complexity or lower demand volume for the dimethyl-substituted variant, which may constitute a procurement differentiator for budget-constrained projects.

Procurement cost Budget planning Cost-effectiveness

Optimal Application Scenarios for 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Enhanced Membrane Permeability

When a medicinal chemistry program identifies a 5-benzyl-1,3,4-oxadiazol-2-amine hit with suboptimal cellular activity, the 2,4-dimethylbenzyl analog offers a calculated clogP increase of ~0.8–1.0 log units . This property makes it a rational next-step derivative for improving passive membrane diffusion without introducing additional heteroatoms or polar functionality.

Structure-Activity Relationship Studies Mapping Steric Effects of Benzyl Substitution

The 2,4-dimethyl substitution pattern provides a distinct steric and electronic profile compared to the 3,4-dimethyl isomer (CAS 1177283-43-0, 97% purity). The 95% purity of the 2,4-dimethyl derivative necessitates careful stoichiometric adjustment , but its unique substitution geometry enables systematic SAR exploration of ortho- and para-methyl contributions to target binding [1].

Synthetic Route Development Requiring a Lipophilic Oxadiazole Building Block

For multi-step syntheses where a lipophilic oxadiazole intermediate is required, the 2,4-dimethylbenzyl derivative provides an advantage over the unsubstituted benzyl analog due to its higher clogP, potentially simplifying downstream purification by enhancing organic-phase partitioning . The higher unit cost (~5× vs. benzyl analog) must be weighed against purification efficiency gains.

Laboratory Safety Protocol Design for Oxadiazole Handling

The GHS classification of 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine includes acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This profile is more restrictive than the 4-methylbenzyl analog (combustible solid only) [1], and therefore this compound serves as a model substance for establishing comprehensive oxadiazole handling protocols in laboratories transitioning to dimethyl-substituted derivatives.

Quote Request

Request a Quote for 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.